molecular formula C26H28N2O4S B11521974 1-[(Naphthalen-1-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate

1-[(Naphthalen-1-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate

Cat. No.: B11521974
M. Wt: 464.6 g/mol
InChI Key: FSYTUEDBDFGABY-UHFFFAOYSA-N
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Description

1-[(Naphthalen-1-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate is a complex organic compound with a unique structure that combines naphthalene, carbamoyl, propyl, methylsulfanyl, phenylformamido, and butanoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Naphthalen-1-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of Naphthalen-1-YL Carbamoyl Intermediate: This step involves the reaction of naphthalene with a carbamoyl chloride under anhydrous conditions, using a base such as triethylamine.

    Synthesis of Propyl 4-(Methylsulfanyl)-2-(Phenylformamido)butanoate: This intermediate can be prepared by reacting 4-(methylsulfanyl)-2-(phenylformamido)butanoic acid with propyl alcohol in the presence of a dehydrating agent like thionyl chloride.

    Coupling Reaction: The final step involves coupling the two intermediates using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(Naphthalen-1-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The naphthalen-1-YL group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated naphthalene derivatives.

Scientific Research Applications

1-[(Naphthalen-1-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(Naphthalen-1-YL)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Properties

Molecular Formula

C26H28N2O4S

Molecular Weight

464.6 g/mol

IUPAC Name

[1-(naphthalen-1-ylamino)-1-oxobutan-2-yl] 2-benzamido-4-methylsulfanylbutanoate

InChI

InChI=1S/C26H28N2O4S/c1-3-23(25(30)27-21-15-9-13-18-10-7-8-14-20(18)21)32-26(31)22(16-17-33-2)28-24(29)19-11-5-4-6-12-19/h4-15,22-23H,3,16-17H2,1-2H3,(H,27,30)(H,28,29)

InChI Key

FSYTUEDBDFGABY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC2=CC=CC=C21)OC(=O)C(CCSC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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